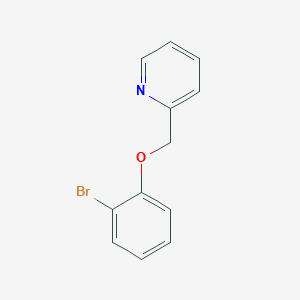
5-(Benzyloxy)-2-nitrobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrobenzonitrile derivatives is a topic of interest in several papers. For instance, 3-nitrobenzonitriles can be synthesized from 2,4,6-Triarylpyrylium salts and nitroacetonitrile, with a nitro group shifting to the C-3 position during the pyrylium ring transformation . Another paper describes the synthesis of 2-amino-5-nitrobenzonitrile derivatives by heating with cyclohexanone in the presence of a catalyst, leading to the formation of novel 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine compounds . Additionally, 3,5-dinitrobenzonitrile was synthesized using benzoic acid as a starting material through a series of reactions including nitration, esterification, amination, and dehydration .
Molecular Structure Analysis
The molecular structure of nitrobenzonitrile derivatives is influenced by the position and number of nitro groups on the benzene ring. The rotational spectra of 2- and 3-nitrobenzonitrile were recorded, and their structural parameters were determined using spectroscopic methods and compared with quantum-chemical calculations . These studies reveal how electron-withdrawing substituents like nitro groups affect the molecular structure depending on their position on the phenyl ring.
Chemical Reactions Analysis
The reactivity of substituted nitrobenzonitriles with other chemical species is an area of active research. For example, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide leads to various nitrocyclohexenone derivatives, showcasing the diverse reactivity of these compounds . Another study discusses the preparation of 2-fluoro-5-nitrobenzonitrile and its reactions with amines and amino acids, indicating the potential of nitrobenzonitrile derivatives to form new chemical bonds and structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitrile derivatives are closely related to their molecular structure. The presence of nitro and nitrile groups contributes to significant electron-withdrawing effects, which can be observed in their spectroscopic properties and reactivity. For example, the large dipole moments of 2- and 3-nitrobenzonitrile make them suitable for experiments involving AC-electric fields . The synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, although not a nitrobenzonitrile, involves a nucleophilic substitution reaction of 4-fluorobenzonitrile, indicating the reactivity of the nitrile group in such compounds .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-(Benzyloxy)-2-nitrobenzonitrile serves as a starting material in the synthesis of novel compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst led to the formation of a novel compound, 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. This compound and others were identified using various spectroscopic methods, suggesting the versatility of nitrobenzonitriles in synthesizing heterocyclic compounds (Li et al., 2006).
Production of 2-Aminobenzonitriles
2-Aminobenzonitriles were prepared from 2-arylindoles through tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method, featuring an inexpensive iron(III) catalyst, is significant for the production of 2-aminobenzonitriles, which are used in synthesizing benzoxazinones (Chen et al., 2018).
Development of Antimalarial and Antibacterial Agents
5-(Benzyloxy)-2-nitrobenzonitrile is also used in the development of antimalarial and antibacterial agents. For example, the reaction of 5-chloro-2-nitrobenzonitrile with mercaptoheterocycles resulted in compounds exhibiting suppressive antimalarial activity against Plasmodium berghei in mice (Elslager et al., 1980).
Synthesis of Gefitinib
In pharmaceutical research, derivatives of 5-(Benzyloxy)-2-nitrobenzonitrile have been used in the synthesis of Gefitinib, a drug used in cancer treatment. The synthesis involved several steps, including transformation to N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine (Jin et al., 2005).
Molecular Structure Analysis
The effects of electron-withdrawing groups on molecular structures have been studied using derivatives of nitrobenzonitriles. For example, the rotational spectra of 2- and 3-nitrobenzonitrile were analyzed to understand the structural changes caused by these substituents (Graneek et al., 2018).
Propriétés
IUPAC Name |
2-nitro-5-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-12-8-13(6-7-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJNGWDUMUYHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618512 | |
| Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-nitrobenzonitrile | |
CAS RN |
38713-61-0 | |
| Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)








